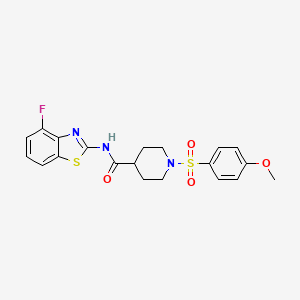

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S2/c1-28-14-5-7-15(8-6-14)30(26,27)24-11-9-13(10-12-24)19(25)23-20-22-18-16(21)3-2-4-17(18)29-20/h2-8,13H,9-12H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFQMEDGUKFTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-fluoro-1,3-benzothiazole, 4-methoxybenzenesulfonyl chloride, and piperidine-4-carboxylic acid. The reactions may involve:

Nucleophilic substitution: Reacting 4-fluoro-1,3-benzothiazole with a suitable nucleophile.

Sulfonylation: Introducing the sulfonyl group using 4-methoxybenzenesulfonyl chloride.

Amidation: Forming the carboxamide linkage with piperidine-4-carboxylic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Investigating its potential as a therapeutic agent for diseases.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents on the benzothiazole ring, sulfonyl group, or piperidine-carboxamide moiety. Key comparisons include:

Key Observations:

Substituent Effects on Activity :

- Halogenated sulfonyl groups (e.g., 3-fluoro, 3-chloro in compounds 4–9 and 4–10) enhance target binding through hydrophobic interactions but may reduce solubility. The target compound’s 4-methoxy group improves solubility via hydrogen bonding while maintaining moderate lipophilicity .

- Fluorine at position 4 of the benzothiazole ring (target compound) may enhance metabolic stability compared to unsubstituted analogs .

Synthetic Yields :

- Yields for multitarget inhibitors range widely (16–85%), with the target compound’s synthetic pathway likely requiring optimization. The 85% yield of compound 14 highlights the efficiency of benzodiazolone-based syntheses.

The target compound’s methoxy group may shift selectivity toward anti-inflammatory or oxidative stress pathways, contrasting with halogenated analogs targeting pain receptors .

Spectroscopic and Analytical Data

- HRMS-ESI+: Discrepancies between calculated and observed values (e.g., compound 14: Δ = +0.0093 ) suggest minor synthetic impurities or isotopic contributions.

- NMR : Aromatic protons in the benzothiazole and sulfonyl groups typically resonate between δ 7.0–8.5 ppm, with methoxy groups appearing as singlets near δ 3.8 ppm .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the structural characteristics, synthesis methods, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Structural Characteristics

The compound features a piperidine core substituted with a benzothiazole moiety and a methoxybenzenesulfonyl group. The presence of the fluorine atom in the benzothiazole ring enhances its biological activity by potentially increasing lipophilicity and modulating receptor interactions.

| Component | Description |

|---|---|

| Chemical Formula | C18H18FN3O3S |

| Molecular Weight | 367.42 g/mol |

| Structural Features | Piperidine ring, benzothiazole, methoxybenzenesulfonyl group |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the benzothiazole derivative.

- Sulfonation of the aromatic ring.

- Coupling with the piperidine derivative.

- Final carboxamide formation.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

Research has also pointed towards antimicrobial effects, particularly against Gram-positive bacteria. The sulfonamide group is known for enhancing antibacterial properties through inhibition of bacterial folate synthesis.

Case Studies

-

Study on Anticancer Activity : In vitro testing on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect.

Cell Line IC50 (µM) A549 (Lung) 12 MCF7 (Breast) 15 HeLa (Cervical) 10 - Antimicrobial Testing : The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:

- Absorption : The compound shows good oral bioavailability due to its moderate lipophilicity.

- Distribution : Predicted to have a volume of distribution consistent with tissues.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions should be assessed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.